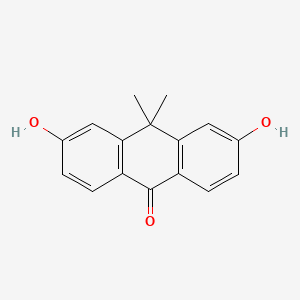
3,6-Dihydroxy-10,10-dimethylanthrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydroxy-10,10-dimethylanthrone is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and a dimethyl group attached to an anthrone core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-10,10-dimethylanthrone typically involves multiple steps. One common method starts with the preparation of 10,10-dimethylanthrone. This involves a Grignard reaction where o-chlorobenzyl chloride reacts with benzene to form o-chlorodiphenylmethane. This intermediate then undergoes a Grignard reaction with magnesium ribbons, followed by an addition reaction with acetone to form 10,10-dimethyl diphenylmethane. Finally, this compound is subjected to bromination and hydrolysis to yield 10,10-dimethylanthrone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and recycling of intermediates to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydroxy-10,10-dimethylanthrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthrones depending on the reagents used.
Scientific Research Applications
3,6-Dihydroxy-10,10-dimethylanthrone is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antipsychotic drugs.
Industry: The compound is used in the production of dyes and pigments due to its stable chromophore
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-10,10-dimethylanthrone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
10,10-Dimethylanthrone: Similar in structure but lacks the hydroxyl groups.
Anthrone: The parent compound without the dimethyl and hydroxyl substitutions.
Hydroxyanthrones: Compounds with hydroxyl groups but different substitution patterns.
Uniqueness
3,6-Dihydroxy-10,10-dimethylanthrone is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3,6-dihydroxy-10,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-16(2)13-7-9(17)3-5-11(13)15(19)12-6-4-10(18)8-14(12)16/h3-8,17-18H,1-2H3 |
InChI Key |
WXDRXTWBNLQLJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


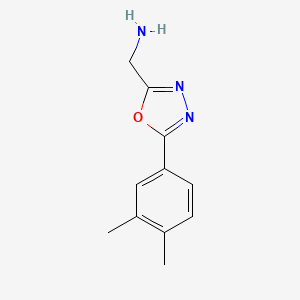
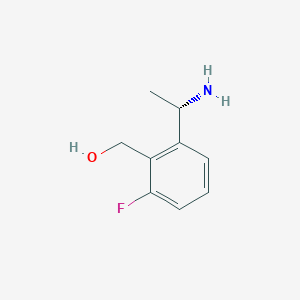
![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
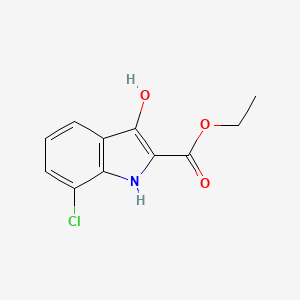
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
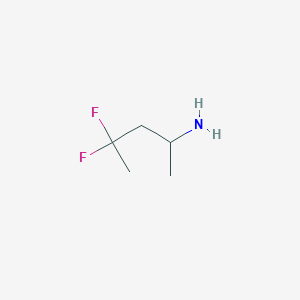
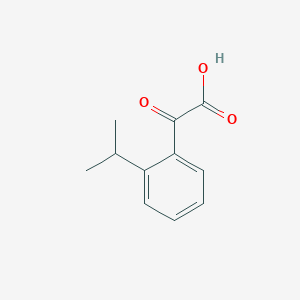
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)

